(3-ethyloxetan-3-yl)methyl Prop-2-enoate
Overview
Description
(3-ethyloxetan-3-yl)methyl Prop-2-enoate: is an organic compound with the molecular formula C9H14O3. It is a derivative of oxetane and prop-2-enoate, featuring a unique structure that combines the properties of both functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-ethyloxetan-3-yl)methyl Prop-2-enoate typically involves the reaction of 3-ethyloxetan-3-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-ethyloxetan-3-yl)methyl Prop-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-ethyloxetan-3-yl)methyl Prop-2-enoate is used in the synthesis of polymers and copolymers with unique properties. Its ability to undergo polymerization reactions makes it valuable in the development of advanced materials .
Biology and Medicine: In biological research, this compound is explored for its potential as a building block in drug design and delivery systems. Its unique structure allows for the creation of molecules with specific biological activities .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and ability to form strong bonds make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of (3-ethyloxetan-3-yl)methyl Prop-2-enoate involves its ability to undergo polymerization and other chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in polymer chemistry, the compound can act as a monomer that forms long chains through radical polymerization .
Comparison with Similar Compounds
- (3-methyloxetan-3-yl)methyl Prop-2-enoate
- (3-ethyloxetan-3-yl)methyl Methacrylate
- (3-ethyloxetan-3-yl)methyl But-2-enoate
Uniqueness: (3-ethyloxetan-3-yl)methyl Prop-2-enoate is unique due to its specific combination of oxetane and prop-2-enoate groups. This structure imparts distinct reactivity and properties, making it valuable in applications where other similar compounds may not perform as well .
Properties
IUPAC Name |
(3-ethyloxetan-3-yl)methyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-8(10)12-7-9(4-2)5-11-6-9/h3H,1,4-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEYLPDXIYOCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459002 | |
Record name | (3-ethyloxetan-3-yl)methyl Prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41988-14-1 | |
Record name | (3-ethyloxetan-3-yl)methyl Prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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